Differential Association with Systemic Oxidative Stress (F2-Isoprostanes) Compared to Acetylcarnitine and Butyrylcarnitine
In a large human cohort study (n=682), valerylcarnitine (C5) levels were inversely associated with urinary F2-isoprostanes, a gold-standard marker of systemic oxidative stress. This relationship is directionally opposite to that of acetylcarnitine (C2) and quantitatively distinct from butyrylcarnitine (C4) [1]. This suggests that valerylcarnitine levels reflect a distinct metabolic state related to lower oxidative stress, whereas elevated C2 is linked to higher oxidative burden.
| Evidence Dimension | Association with urinary F2-isoprostane index (Beta coefficient, 95% CI) |
|---|---|
| Target Compound Data | Beta coefficient = -0.094 (95% CI: -0.159, -0.029) |
| Comparator Or Baseline | Acetylcarnitine (C2): Beta coefficient = 0.109 (95% CI: 0.051, 0.167); Butyrylcarnitine (C4): Beta coefficient = -0.010 (95% CI: -0.069, 0.049) |
| Quantified Difference | Valerylcarnitine is inversely associated (p<0.05), acetylcarnitine is positively associated (p<0.05), and butyrylcarnitine shows no significant association. The direction of effect for C5 is opposite to that of C2. |
| Conditions | Human cohort study (n=682); urinary F2-isoprostanes measured via mass spectrometry; fully adjusted model for demographics, BMI, and metabolic status. |
Why This Matters
This opposite association demonstrates that valerylcarnitine is not a generic marker of fatty acid oxidation but a specific biomarker of a metabolic state linked to lower systemic oxidative stress, making it a unique target for studies on oxidative damage, aging, and cardiometabolic health where C2 cannot serve as a substitute.
- [1] Patel, D.P., et al. (2015). Urinary F2-Isoprostanes and Metabolic Markers of Fat Oxidation. Table 2. Oxidative Medicine and Cellular Longevity. View Source
